

# A Comparative Guide to ERRy Modulators: GSK-4716 vs. GSK5182

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GSK-4716 |           |
| Cat. No.:            | B1208999 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent modulators of the Estrogen-Related Receptor Gamma (ERRy), **GSK-4716** and GSK5182. ERRy, an orphan nuclear receptor, is a key regulator of cellular metabolism and has emerged as a significant therapeutic target for a variety of diseases, including metabolic disorders and cancer. This document outlines the distinct mechanisms of action, performance metrics, and experimental considerations for these two compounds to aid researchers in selecting the appropriate tool for their studies.

## **Executive Summary**

**GSK-4716** and GSK5182 represent two different classes of ERRy modulators. **GSK-4716** is a synthetic agonist that enhances the transcriptional activity of ERRy. In contrast, GSK5182 is a potent inverse agonist that suppresses the constitutive activity of the receptor. A key differentiator lies in their impact on ERRy protein stability; GSK5182 has been shown to increase ERRy protein levels by inhibiting its ubiquitination and subsequent degradation, whereas **GSK-4716** appears to promote its degradation. This fundamental difference in their mechanism of action has significant implications for their biological effects and experimental applications.

# **Data Presentation: Quantitative Comparison**



The following tables summarize the available quantitative data for **GSK-4716** and GSK5182, providing a direct comparison of their potency and selectivity.

Table 1: Potency of ERRy Modulators

| Compound | Туре            | Target | Potency         |
|----------|-----------------|--------|-----------------|
| GSK-4716 | Agonist         | ERRy   | EC50: 1.3 μM[1] |
| GSK5182  | Inverse Agonist | ERRy   | IC50: 79 nM[2]  |

Table 2: Selectivity Profile

| Compound                 | Target                                                                                                                    | Potency/Interaction     |
|--------------------------|---------------------------------------------------------------------------------------------------------------------------|-------------------------|
| GSK-4716                 | ERRβ/y                                                                                                                    | Selective agonist[3][4] |
| ERRα                     | Displays selectivity over ERRα, though specific quantitative data is not readily available in the reviewed literature.[1] |                         |
| Estrogen Receptors (ERs) | Displays selectivity over classical estrogen receptors.[1]                                                                | _                       |
| GSK5182                  | ERRα                                                                                                                      | Does not interact.[2]   |
| ΕRα                      | Does not interact.[2]                                                                                                     |                         |

## **Mechanism of Action**

**GSK-4716** (Agonist): As an ERRγ agonist, **GSK-4716** enhances the receptor's ability to recruit co-activators, such as PGC-1α, to the promoter regions of target genes, thereby increasing their transcription.[3][5] This leads to the upregulation of genes involved in metabolic processes like fatty acid oxidation.[3] Structurally, the binding of **GSK-4716** to the ERRγ ligand-binding domain (LBD) is thought to thermally stabilize the active conformation of the receptor.[5]



GSK5182 (Inverse Agonist): GSK5182 functions as an inverse agonist by binding to the ERRY LBD and inducing a conformational change that promotes the dissociation of co-activators and the recruitment of co-repressors.[5] This leads to the suppression of the constitutive transcriptional activity of ERRy. A notable and distinct feature of GSK5182 is its ability to stabilize the ERRy protein. It achieves this by inhibiting the E3 ligase Parkin-mediated ubiquitination of ERRy, thereby preventing its proteasomal degradation.[5] This results in an accumulation of inactive ERRy protein.

# **Experimental Protocols**

The following are detailed methodologies for key experiments frequently used to characterize and compare ERRy modulators like **GSK-4716** and GSK5182.

# **Competitive Radioligand Binding Assay**

This assay is used to determine the binding affinity (IC50) of a compound for a receptor.

Objective: To quantify the concentration at which **GSK-4716** or GSK5182 displaces 50% of a radiolabeled ligand from the ERRy ligand-binding domain.

#### Materials:

- Purified recombinant human ERRy ligand-binding domain (LBD).
- Radioligand (e.g., <sup>3</sup>H-labeled high-affinity ligand for ERRy).
- Test compounds (GSK-4716, GSK5182).
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA, 5 mM DTT).
- Scintillation vials and scintillation fluid.
- Filter plates and harvester.

#### Procedure:

Prepare a series of dilutions of the unlabeled test compounds (GSK-4716 and GSK5182).



- In a 96-well plate, combine the purified ERRy LBD, a fixed concentration of the radioligand, and the various concentrations of the test compound.
- Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
- To separate bound from unbound radioligand, rapidly filter the contents of each well through a filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity in each vial using a scintillation counter.
- Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

## **Luciferase Reporter Gene Assay**

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of ERRy.

Objective: To determine if **GSK-4716** (agonist) increases or GSK5182 (inverse agonist) decreases the transcriptional activity of ERRy.

#### Materials:

- Mammalian cell line (e.g., HEK293T or HepG2).
- Expression vector for a Gal4 DNA-binding domain (DBD) fused to the ERRy LBD (Gal4-ERRy-LBD).
- Reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc).
- Transfection reagent.



- Cell culture medium and supplements.
- Test compounds (GSK-4716, GSK5182).
- Luciferase assay reagent.
- Luminometer.

#### Procedure:

- Co-transfect the cells with the Gal4-ERRy-LBD expression vector and the UAS-Luc reporter vector.
- Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **GSK-4716** or GSK5182 for 18-24 hours.
- Lyse the cells using a lysis buffer.
- Add the luciferase assay reagent to the cell lysate.
- Measure the luminescence using a luminometer.
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase)
  or to total protein concentration.
- Plot the relative luciferase units against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for inverse agonists).

# **In Vitro Ubiquitination Assay**

This assay is used to assess the effect of a compound on the ubiquitination of a target protein.

Objective: To determine if GSK5182 inhibits the ubiquitination of ERRy.

#### Materials:

Purified recombinant human ERRy protein.



- E1 ubiquitin-activating enzyme.
- E2 ubiquitin-conjugating enzyme (e.g., UbcH5c).
- E3 ubiquitin ligase for ERRy (e.g., Parkin).
- Ubiquitin and HA-tagged ubiquitin.
- ATP.
- Ubiquitination reaction buffer.
- Test compound (GSK5182).
- SDS-PAGE gels and Western blotting reagents.
- Antibodies against ERRy and HA-tag.

#### Procedure:

- Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, E3 ligase, ubiquitin (or HA-ubiquitin), ATP, and purified ERRy in the reaction buffer.
- Add GSK5182 or a vehicle control to the reaction mixtures.
- Incubate the reactions at 37°C for 1-2 hours.
- Stop the reaction by adding SDS-PAGE sample buffer and boiling.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Probe the membrane with an anti-ERRy antibody to detect the unmodified and ubiquitinated forms of ERRy. If using HA-ubiquitin, probe with an anti-HA antibody.
- Visualize the protein bands using a chemiluminescence detection system. A ladder of higher molecular weight bands corresponding to polyubiquitinated ERRy will be observed, and a



reduction in this ladder in the presence of GSK5182 would indicate inhibition of ubiquitination.

# Visualizations Signaling Pathway of ERRy Modulation

### ERRy Signaling Pathway and Modulation Cytoplasm (Agonist) Nucleus nhibits **ERRy Protein** Inactivates Activates (e.g., PGC-1α) Ubiquitination (Parkin-mediated) Recruited by inactive ERRy Recruited by active ERRy Ubiquitin **ERRy** Degradation ERRE (Estrogen-Related Response Element) Regulates Target Gene (e.g., PGC-1α) Transcription

© 2025 BenchChem. All rights reserved.



Click to download full resolution via product page

Caption: ERRy signaling and points of intervention for **GSK-4716** and GSK5182.

## **Experimental Workflow: Comparing ERRy Modulators**



Click to download full resolution via product page

Caption: A logical workflow for the comprehensive comparison of ERRy modulators.

## Conclusion

**GSK-4716** and GSK5182 are valuable and distinct tools for probing the function of ERRy. **GSK-4716** serves as a selective agonist for ERR $\beta$ /y, making it suitable for studies aimed at enhancing ERRy activity and observing the downstream consequences of its activation. In contrast, GSK5182 is a potent and highly selective inverse agonist of ERRy, ideal for



experiments designed to inhibit the receptor's constitutive activity. The finding that GSK5182 stabilizes the ERRy protein by preventing its degradation adds another layer of complexity to its action and should be a critical consideration in experimental design and data interpretation. The choice between these two modulators will ultimately depend on the specific research question and the desired biological outcome. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GSK4716 | ERRβ/y agonist | Probechem Biochemicals [probechem.com]
- 2. Insights into the activation mechanism of human estrogen-related receptor γ by environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to ERRy Modulators: GSK-4716 vs. GSK5182]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208999#gsk-4716-versus-gsk5182-for-errmodulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com